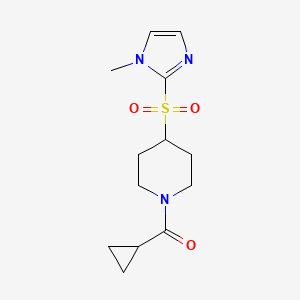![molecular formula C13H12ClN3O2 B2721648 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1111472-40-2](/img/structure/B2721648.png)
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H12ClN3O2. It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of pyridines and related compounds can be achieved through various methods such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
Pyridine compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation mediated by sulphate radicals .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One study focused on the enantioselective synthesis of 2,3-disubstituted piperidines using derivatives related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide". This research demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications in developing pharmaceuticals and other biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).
Chemical Synthesis Optimization
Another study improved the synthesis of a closely related compound, "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide", by investigating optimal reaction conditions. This research highlights the importance of understanding and optimizing chemical reactions for the efficient production of such compounds, which can be critical in industrial and research settings (Song, 2007).
Radioligand Development for Imaging
Research involving the synthesis of MK-1064, a compound structurally related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", was conducted for the development of a PET radioligand for imaging orexin-2 receptors. This application underscores the compound's relevance in developing diagnostic tools and enhancing our understanding of neurological receptors (Gao, Wang, & Zheng, 2016).
Structural Characterization
A study on the synthesis and structural characterization of monoamide isomers, including compounds related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", provided insights into the effects of different substituents on the pyridine ring. This research is vital for understanding the chemical and physical properties of such compounds, which can influence their potential applications in various fields (Kadir, Mansor, & Osman, 2017).
Microbiological Activity
The synthesis and evaluation of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, related to the compound , for their microbiological activity, represent an exploration into the potential antimicrobial applications of these compounds. This line of research could lead to the development of new antimicrobial agents (Miszke et al., 2008).
Safety And Hazards
While specific safety and hazard information for “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is not available, related compounds like 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-9(4-2-7-16-13)8-17-12(18)10-5-3-6-15-11(10)14/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXZZEKPDDBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
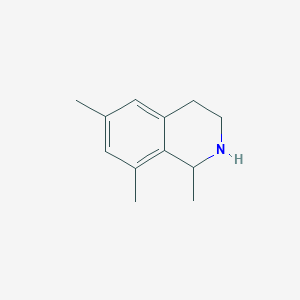
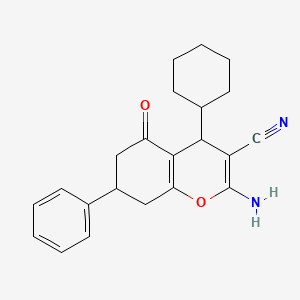
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)
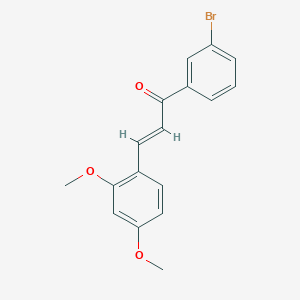
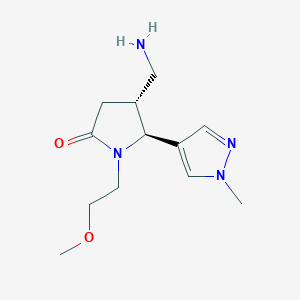
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
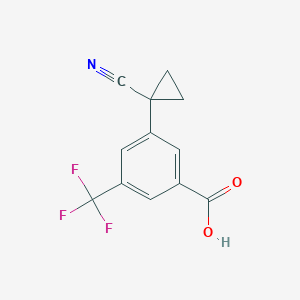
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
